BRD5459

Description

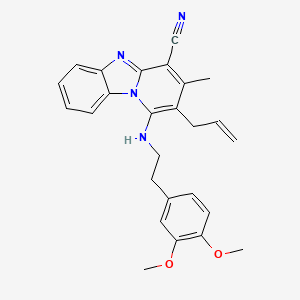

This compound belongs to the pyrido[1,2-a]benzimidazole family, characterized by a fused heterocyclic core of pyridine and benzimidazole. Key structural features include:

- [2-(3,4-Dimethoxyphenyl)ethyl]amino group at position 1, providing electron-donating methoxy groups that enhance receptor binding affinity .

- Methyl group (CH₃) at position 3, stabilizing the core structure.

- Carbonitrile (CN) at position 4, acting as an electron-withdrawing group to modulate electronic properties and reactivity .

The compound’s structural complexity enables interactions with biological targets such as enzymes and receptors, making it a candidate for therapeutic applications .

Propriétés

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2/c1-5-8-19-17(2)20(16-27)26-29-21-9-6-7-10-22(21)30(26)25(19)28-14-13-18-11-12-23(31-3)24(15-18)32-4/h5-7,9-12,15,28H,1,8,13-14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAXAFFYXXNHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NCCC4=CC(=C(C=C4)OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS Number: 612037-58-8) is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 462.51 g/mol. The structure comprises a pyrido-benzimidazole core substituted with an allyl group and a dimethoxyphenyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Benzimidazole derivatives are known for their broad-spectrum pharmacological properties. The specific compound exhibits various biological activities, including:

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their substituents. In the case of 2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile , the following aspects are noteworthy:

- Allyl Group : This substituent may enhance lipophilicity and facilitate cellular uptake.

- Dimethoxyphenyl Substituent : The presence of methoxy groups can improve solubility and bioavailability.

- Pyrido-Benzimidazole Core : This core structure is crucial for the interaction with biological targets such as enzymes and receptors.

Case Studies

Several studies have evaluated the biological activity of similar benzimidazole derivatives:

- Antimicrobial Evaluation : A study assessed various benzimidazole compounds for their antimicrobial properties using broth microdilution methods. Compounds demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, with some exhibiting MIC values lower than standard antibiotics like ampicillin .

- Anticancer Activity : In a comparative study involving multiple benzimidazole derivatives, several compounds were shown to significantly inhibit cell proliferation in cancer cell lines. The study highlighted the importance of specific functional groups in enhancing anticancer efficacy .

- Pharmacological Reviews : Comprehensive reviews have summarized the pharmacological profiles of benzimidazole derivatives over recent years, indicating their potential as chemotherapeutic agents across various diseases including cancer, infections, and inflammatory conditions .

Comparaison Avec Des Composés Similaires

Substituent Variations and Their Effects

Key Research Findings

Structural-Activity Relationships (SAR) :

- The 3,4-dimethoxyphenyl group is critical for targeting serotonin receptors, while carbonitrile enhances metabolic stability .

- Allyl/butyl substitution tunes lipophilicity, with allyl offering a balance between solubility and membrane penetration .

Therapeutic Potential: The compound’s unique structure enables dual inhibition of EGFR and VEGFR-2 kinases, a rare trait among analogues . Dimethoxyphenyl derivatives show promise in neurodegenerative diseases by modulating acetylcholine levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.